DC-BPi-11

BPTF Bromodomain Selectivity BET Bromodomain

Procure DC-BPi-11 to dissect BPTF-specific roles in leukemia cell models. Unlike BET inhibitors (JQ1, I-BET762), DC-BPi-11 offers ~100-fold selectivity for the BPTF bromodomain, enabling targeted c-Myc downregulation and NURF complex studies without broad bromodomain effects. Its co-crystal structure (PDB 7F5E) provides atomic-level binding data for rational drug design and structure-based optimization of next-generation BPTF inhibitors.

Molecular Formula C20H23N5O2S
Molecular Weight 397.5 g/mol
Cat. No. B12388918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-BPi-11
Molecular FormulaC20H23N5O2S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C
InChIInChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23)
InChIKeyPNAZPTARVAORJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC-BPi-11: Selective BPTF Bromodomain Inhibitor for Leukemia Research Procurement


DC-BPi-11 (CAS 2758411-61-7) is a small-molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), a key reader of acetylated histones within the NURF chromatin remodeling complex. It exhibits a BPTF biochemical inhibitory concentration (IC50) of 698 nM [1] and demonstrates a selectivity profile that is approximately 100-fold higher for BPTF relative to other bromodomain-containing targets [2]. A co-crystal structure of DC-BPi-11 bound to the BPTF bromodomain is available (PDB ID: 7F5E), confirming its direct engagement at the atomic level [3].

Why Generic Substitution with BET Inhibitors is Inappropriate for DC-BPi-11 in BPTF-Focused Research


BET family inhibitors (e.g., JQ1, I-BET762, OTX015) exhibit potent activity against BRD2/3/4 but often lack or have low selectivity for the BPTF bromodomain, which is a distinct therapeutic target in leukemia and other cancers [1]. In contrast, DC-BPi-11 is designed for selective BPTF inhibition, demonstrating approximately 100-fold selectivity for BPTF over other bromodomain targets [2]. This fundamental difference in target engagement means that BET inhibitors cannot substitute for a BPTF-selective tool like DC-BPi-11 in studies dissecting the specific role of the NURF complex or BPTF-driven transcription. Furthermore, other BPTF inhibitors like BZ1 or NVS-BPTF-1 offer different potency and selectivity profiles, underscoring the need for a specific, well-characterized compound like DC-BPi-11 for reproducible research.

DC-BPi-11 Quantitative Evidence Guide: Comparative BPTF Selectivity and Cellular Activity


Comparative BPTF Selectivity: DC-BPi-11 vs. BET Inhibitors

DC-BPi-11 demonstrates a selectivity profile that is approximately 100-fold higher for the BPTF bromodomain compared to other bromodomain-containing targets [1]. In contrast, the pan-BET inhibitor JQ1 exhibits potent binding to BRD4 (IC50 = 33-77 nM) and other BET family members but shows no significant binding to BPTF [2]. This selectivity is critical for distinguishing BPTF-specific biology from the broader transcriptional effects of BET inhibition.

BPTF Bromodomain Selectivity BET Bromodomain

Comparative Anti-Proliferative Activity in MV-4-11 Leukemia Cells: DC-BPi-11 vs. JQ1

DC-BPi-11 exhibits potent anti-proliferative effects in the human leukemia MV-4-11 cell line, with an IC50 value of 0.89 μM . The BET inhibitor JQ1 also demonstrates anti-proliferative activity in this cell line, but with a reported IC50 of approximately 4 nM in NMC 11060 cells [1] and 68-98 nM in MM cell lines [2], indicating that while both compounds are active, DC-BPi-11 achieves its effect through BPTF inhibition, a mechanism distinct from JQ1's BET inhibition. This allows for mechanistic comparison studies.

Leukemia Anti-Proliferative MV-4-11

Comparative Downregulation of c-Myc Protein: DC-BPi-11 vs. BET Inhibitors

DC-BPi-11 reduces c-Myc protein levels in a dose-dependent manner in MV-4-11 leukemia cells over a concentration range of 0.6 to 50 μM after 24 hours . Similarly, BET inhibitors like OTX015 and JQ1 are known to downregulate c-Myc expression, with OTX015 showing rapid downregulation in ALK-positive ALCL cell lines . This indicates a convergent downstream effect on the c-Myc oncogene, but achieved through distinct upstream target inhibition (BPTF vs. BRD4).

c-Myc Oncogene Protein Expression

Comparative Biochemical Potency: DC-BPi-11 vs. Other BPTF Inhibitors

DC-BPi-11 exhibits a biochemical IC50 of 698 nM for the BPTF bromodomain [1]. Among other reported BPTF inhibitors, BZ1 demonstrates an IC50 of 67 nM and a Kd of 6.3 nM , while NVS-BPTF-1 shows an IC50 of 56 nM . The first selective BPTF inhibitor, AU1, had a Kd of 2.8 μM [2]. DC-BPi-11's potency is moderate compared to these next-generation probes, but its well-characterized selectivity profile and available co-crystal structure make it a valuable tool for specific experimental contexts.

BPTF Bromodomain Biochemical Assay Inhibitor Potency

DC-BPi-11: Recommended Research and Application Scenarios for Procurement


Differentiating BPTF-Specific Functions from BET-Dependent Mechanisms in Leukemia

Procure DC-BPi-11 to serve as a selective chemical probe for BPTF in leukemia cell models (e.g., MV-4-11). Its ~100-fold selectivity for BPTF over other bromodomains [1] allows for the dissection of BPTF-specific contributions to proliferation and gene expression, in contrast to the broader effects of BET inhibitors like JQ1 or I-BET762. This is essential for target validation studies and understanding the unique role of the NURF complex in leukemia pathogenesis.

Investigating c-Myc Regulation via Alternative Epigenetic Pathways

Use DC-BPi-11 to study c-Myc downregulation through BPTF inhibition . While BET inhibitors are established modulators of c-Myc expression, DC-BPi-11 offers a pathway to achieve similar downstream effects through a distinct upstream target. This scenario is particularly valuable in cancer models where BET inhibition is ineffective or resistance has developed, allowing exploration of BPTF as an alternative therapeutic vulnerability.

Structural Biology and Medicinal Chemistry for BPTF Inhibitor Development

Leverage the available co-crystal structure of DC-BPi-11 bound to the BPTF bromodomain (PDB ID: 7F5E) [2] for structure-based drug design and optimization. DC-BPi-11 serves as a well-characterized starting point or reference compound for medicinal chemistry campaigns aimed at developing next-generation BPTF inhibitors with improved potency or pharmacokinetic properties. Its defined binding mode provides critical insights for rational design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-BPi-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.